REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][CH:4]1[CH2:12][C:11]2[C:6](=[C:7]([C:13]3[C:22]4[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=4)[CH:16]=[CH:15][CH:14]=3)[CH:8]=[CH:9][CH:10]=2)[C:5]1=O.Cl>C1COCC1.CO>[CH3:3][C:4]1[CH2:12][C:11]2[C:6]([CH:5]=1)=[C:7]([C:13]1[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[CH:16]=[CH:15][CH:14]=1)[CH:8]=[CH:9][CH:10]=2 |f:0.1,4.5|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
( 16 )
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
CC1C(C2=C(C=CC=C2C1)C1=CC=CC2=CC=CC=C12)=O
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Name
|
THF methanol
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Name
|
ice
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 18 hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added until the pH was 1
|
Type
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EXTRACTION
|
Details
|
the mixture as extracted a number of times with diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with saturated aqueous sodium hydrogen carbonate solution, water and saturated aqueous sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours on a water separator
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed 3 times with 509 ml each time of saturated sodium hydrogen carbonate solution
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
WASH
|
Details
|
The solid residue was washed with a little pentane
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
CC=1CC2=CC=CC(=C2C1)C1=CC=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |